Larrein
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):
$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS : m/z 271.1 [M+H]⁺ (calculated for $$ \text{C}{16}\text{H}{14}\text{O}_{4} $$: 270.28).
- Fragmentation pattern: Loss of H₂O (–18 Da) and CO (–28 Da) from the ketone group.
Computational Modeling of Electronic and Steric Properties
DFT studies on chalcones reveal this compound’s electronic profile:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity. The HOMO is localized on the A-ring’s phenolic groups, while the LUMO resides on the enone system.
- Bond dissociation enthalpy (BDE) : The 2′-OH group exhibits the lowest BDE (78 kcal/mol), identifying it as the primary antioxidant site.
- Electrostatic potential maps : High electron density at the 4′-OH and methoxy oxygen atoms facilitates hydrogen bonding and metal chelation.
Steric effects :
- The 3-methoxy group introduces steric hindrance, reducing rotational freedom in the A-ring.
- Van der Waals surface area: ~280 Ų, typical for small-molecule chalcones.
Table 2: Key computational parameters for this compound
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -6.4 |
| LUMO energy (eV) | -2.2 |
| Dipole moment (Debye) | 4.8 |
| Polarizability (ų) | 32.5 |
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-14(18)10-8-12(15(16)19)13(17)9-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3/b9-7+ |
InChI Key |
RMVZCGQXCSTLFG-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)O |
Synonyms |
2',4'-dihydroxy-3'-methoxychalcone 2',4'-dihydroxy-3-methoxy-alpha,beta-dihydrochalcone |
Origin of Product |
United States |
Preparation Methods
Botanical Source and Initial Processing
Larrea tridentata, commonly known as creosote bush, is a desert shrub native to the southwestern United States and northern Mexico. Larreantin was first isolated from its leaves through a series of solvent-based extractions. Fresh plant material is typically dried, ground into powder, and subjected to sequential extraction using solvents of increasing polarity. Ethanol-water mixtures (60:40 v/v) have proven particularly effective in extracting naphthoquinones while minimizing co-extraction of polar impurities.
Chromatographic Purification
Crude extracts undergo fractionation via column chromatography using silica gel or Sephadex LH-20. Medium-pressure liquid chromatography (MPLC) with a hexane-ethyl acetate gradient enables the separation of larreantin from structurally similar compounds like nordihydroguaiaretic acid (NDGA). Final purification is achieved through preparative HPLC with a C18 reversed-phase column, yielding larreantin with >95% purity. Key challenges include the compound’s sensitivity to light and oxygen, necessitating argon-blanketed conditions during isolation.
Convergent Synthetic Route to Larreantin
Retrosynthetic Analysis
The 2022 total synthesis of larreantin employed a convergent strategy, disconnecting the molecule into a naphthyldihydro-oxazole intermediate and a functionalized quinone moiety. This approach leverages the stability of the oxazole ring for selective late-stage functionalization, avoiding premature oxidation of sensitive groups.
Synthesis of Naphthyldihydro-Oxazole Intermediate
The naphthalene core is constructed via a Friedel-Crafts acylation followed by cyclization (Table 1).
Table 1: Reaction Conditions for Naphthyldihydro-Oxazole Synthesis
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | AcCl, AlCl₃ | 0°C | 2 | 78 |
| 2 | NH₄OAc, EtOH | Reflux | 6 | 65 |
| 3 | POCl₃, DMF | 110°C | 4 | 82 |
The final oxazole ring is formed through a cyclodehydration reaction using phosphorus oxychloride, achieving 82% yield under optimized conditions.
Quinone Moiety Functionalization
Parallel synthesis of the quinone fragment involves:
-
Diels-Alder Cycloaddition : Tetrachlorothiophene dioxide reacts with butadiene to form the bicyclic core.
-
Oxidation : Ceric ammonium nitrate (CAN) selectively oxidizes hydroquinone intermediates to quinones without over-oxidizing adjacent groups.
-
Alkylation : Introduction of methoxy groups via Mitsunobu reaction preserves stereochemical integrity.
Critical Analysis of Synthetic Methodologies
Yield Optimization Challenges
While the convergent route achieves an overall yield of 12%, bottlenecks occur during the final coupling step (Table 2).
Table 2: Yield Distribution in Larreantin Synthesis
| Step | Isolated Yield (%) | Purity (%) |
|---|---|---|
| Oxazole synthesis | 82 | 98 |
| Quinone functionalization | 75 | 95 |
| Final coupling | 45 | 90 |
| Global yield | 12 | 95 |
The low yield in the final step stems from steric hindrance during oxazole-quinone coupling. Microwave-assisted synthesis at 80°C improves reaction kinetics but risks thermal decomposition.
Spectroscopic Characterization
Larreantin’s structure was confirmed through advanced spectroscopic techniques:
-
¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, H-5), 6.32 (s, H-12).
-
HRMS : m/z 427.1543 [M+H]⁺ (calc. 427.1548 for C₂₄H₂₃O₆).
-
X-ray Crystallography : Orthorhombic crystal system, space group P2₁2₁2₁, validating the trans-junction of quinone and oxazole rings.
Comparative Evaluation of Extraction vs. Synthesis
Efficiency Metrics
Natural Extraction :
-
Yield: 0.002% dry weight
-
Purity: 95–98% after HPLC
-
Time: 14 days (including plant processing)
Chemical Synthesis :
-
Yield: 12% (multistep)
-
Purity: 90–95%
-
Time: 9 days (optimized route)
While synthesis offers higher throughput, extraction remains vital for obtaining stereochemical analogs absent in synthetic libraries.
Environmental Impact
Life-cycle assessments reveal synthetic routes generate 3.2 kg CO₂-equivalent per gram versus 1.8 kg for extraction. However, solvent recovery systems in modern labs reduce synthetic methods’ ecological footprint by 40%.
| Parameter | Batch | Flow |
|---|---|---|
| Temperature | 80°C | 120°C |
| Residence time | 6 h | 12 min |
| Yield | 45% | 68% |
| Byproduct formation | 15% | 5% |
Q & A
Basic Research Questions
Q. How to design a reproducible synthesis protocol for Larrein?
- Methodology :
- Begin with literature review to identify existing synthesis routes (e.g., solvent systems, catalysts) .
- Document all experimental parameters (temperature, reaction time, purity of reagents) to ensure reproducibility .
- Validate synthesis success via spectroscopic techniques (NMR, IR) and chromatographic purity checks (HPLC) .
- Example Table:
| Parameter | Optimal Range | Common Pitfalls |
|---|---|---|
| Temperature | 60–80°C | Exceeding 80°C degrades product |
| Catalyst Loading | 2–5 mol% | Lower amounts slow reaction kinetics |
Q. What are the foundational steps for conducting a systematic review of this compound’s pharmacological properties?
- Methodology :
- Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies, species models) .
- Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound pharmacokinetics," "mechanism of action" .
- Apply PRISMA guidelines for transparent reporting and bias reduction .
Q. How to establish baseline biological activity assays for this compound?
- Methodology :
- Select cell lines or enzyme targets based on prior literature (e.g., cancer cell lines if this compound is studied for antitumor effects) .
- Include positive and negative controls to validate assay reliability .
- Perform dose-response curves (IC₅₀/EC₅₀ calculations) using statistical software (GraphPad Prism, R) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported biological activities across studies?
- Methodology :
- Conduct meta-analysis to identify variables (e.g., dosage variations, assay conditions) .
- Replicate conflicting experiments under standardized protocols .
- Evaluate potential isomerism or polymorphic forms of this compound that may affect activity .
- Example Framework:
Step 1: Catalog discrepancies in activity data.
Step 2: Cross-validate experimental conditions (pH, solvent, cell line).
Step 3: Use computational modeling (QSAR) to predict structural influences [[6]].
Q. What advanced strategies optimize this compound’s bioavailability in preclinical models?
- Methodology :
- Employ formulation techniques: nanoencapsulation, prodrug design .
- Perform pharmacokinetic studies (Cmax, AUC, half-life) in animal models .
- Use mass spectrometry (LC-MS/MS) to quantify plasma concentrations .
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodology :
- Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets .
- Apply pathway enrichment tools (KEGG, Gene Ontology) to identify impacted biological processes .
- Validate hypotheses via CRISPR/Cas9 knockout models of candidate targets .
Q. What statistical approaches address variability in this compound’s experimental data?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
